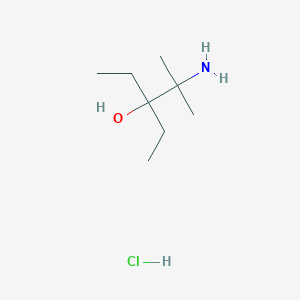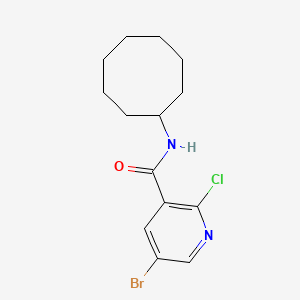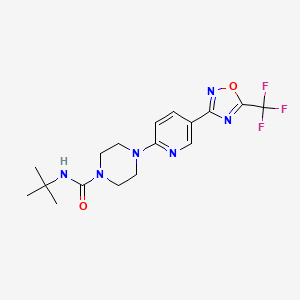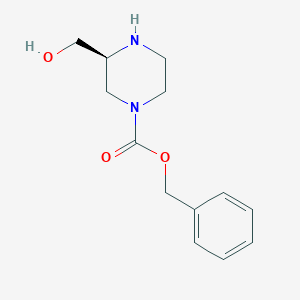![molecular formula C25H25N3OS2 B2471363 3-amino-N-mesityl-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 370850-44-5](/img/structure/B2471363.png)
3-amino-N-mesityl-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-amino-N-mesityl-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide” is a heterocyclic compound . The thiophene nucleus in this compound is recognized as an important entity in the synthesis of heterocyclic compounds with promising pharmacological characteristics .
Wissenschaftliche Forschungsanwendungen
Synthesis and Cytotoxicity
3-Amino-N-mesityl-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide and its derivatives have been extensively researched for their potential in cancer treatment. A study by Joyce Hung et al. (2014) synthesized several derivatives and tested their antiproliferative activity against NCI-60 cell lines. The study found that some derivatives exhibited significant cytotoxicity against various cancer cell lines, including melanoma and breast cancer, indicating potential therapeutic applications in oncology (Hung et al., 2014).
Reactivity and Derivative Synthesis
Aleksandrov et al. (2020) explored the synthesis of various thieno[2,3-b]quinoline derivatives. Their work focused on the synthesis of 2-(thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline and its derivatives through various chemical reactions, contributing to the understanding of the compound's chemical properties and potential applications (Aleksandrov et al., 2020).
Anticancer Properties
Leung et al. (2014) investigated a derivative of this compound as a potential inhibitor of the phosphoinositide specific-phospholipase C-γ enzyme. This enzyme is linked to cell motility and the spread of tumor cells. Their study showed that the compound had low nanomolar IC50 values against breast cancer cell lines, indicating its potential as a targeted therapy, particularly for difficult-to-treat triple-negative breast cancer (Leung et al., 2014).
Novel Syntheses and Reactions
Research by Khalifa et al. (2014) and Abu-Hashem et al. (2021) further expands the understanding of the synthesis and reactivity of thieno[2,3-b]quinoline derivatives. These studies contribute to the development of new synthetic methods and the exploration of the compound's chemical behavior, which is crucial for its potential applications in various fields, including medicinal chemistry (Khalifa et al., 2014), (Abu‐Hashem et al., 2021).
Fluorescence and Spectroscopic Applications
Dotsenko et al. (2021) reported the synthesis of polycyclic compounds containing thieno[2′,3′:5,6]pyrimido[2,1-a]isoindole fused with a quinoline core. One of the synthesized compounds exhibited strong UV fluorescence, suggesting potential applications in spectroscopic analysis and imaging techniques (Dotsenko et al., 2021).
Zukünftige Richtungen
Thiophene and its substituted derivatives show interesting applications in the field of medicinal chemistry . Therefore, the synthesis and characterization of novel thiophene moieties, including “3-amino-N-mesityl-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide”, is a topic of interest for future research.
Eigenschaften
IUPAC Name |
3-amino-4-thiophen-2-yl-N-(2,4,6-trimethylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3OS2/c1-13-11-14(2)22(15(3)12-13)28-24(29)23-21(26)20-19(18-9-6-10-30-18)16-7-4-5-8-17(16)27-25(20)31-23/h6,9-12H,4-5,7-8,26H2,1-3H3,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRUPDJIXGYORHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=C(C3=C(C4=C(CCCC4)N=C3S2)C5=CC=CS5)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-[2-(2,6-dimethylmorpholin-4-yl)acetamido]-4-(4-methoxyphenyl)thiophene-3-carboxylate](/img/structure/B2471283.png)

![1-(2,5-difluorophenyl)-4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2471285.png)

![2-[(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoic acid](/img/structure/B2471289.png)


![N-[(4-methoxy-1-naphthyl)methyl]-2-propanamine hydrobromide](/img/no-structure.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide](/img/structure/B2471295.png)

![4-Methoxy-5-methylthieno[2,3-d]pyrimidine](/img/structure/B2471298.png)
![4-{[3-(2-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]methyl}benzonitrile](/img/structure/B2471300.png)
